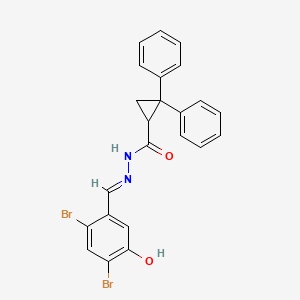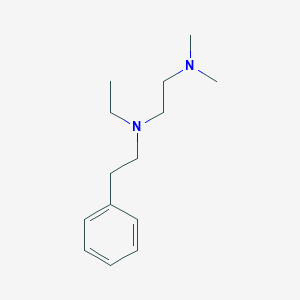![molecular formula C16H23NO4 B5874862 1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone CAS No. 63957-22-2](/img/structure/B5874862.png)
1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 1-{4-[2-Hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride (1:1), has a molecular formula of C16H24ClNO4 . It is related to propafenone hydrochloride, which has a molecular weight of 377.90 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CCC(=O)c1ccc(cc1)OCC@@HO . This notation provides a way to represent the structure using ASCII strings.
Aplicaciones Científicas De Investigación
Medicine: Cancer Therapeutics
This compound shows potential in the development of cancer therapeutics. Its structure suggests it could be modified to create AXL inhibitors, which are promising in the treatment of solid tumors, including resistant forms of non-small cell lung cancer (NSCLC). These inhibitors can be used in combination with other drugs like osimertinib to enhance their efficacy .
Industry: Photopolymerization
In industrial applications, derivatives of this compound are utilized in photopolymerization processes. These processes are crucial for creating solid-state electrolytes used in supercapacitors, which are essential components in energy storage technologies .
Environmental Science: Flocculation Agents
The compound’s derivatives serve as photo-initiators for synthesizing flocculants like polyacrylamide-grafted chitosan nanoparticles. These flocculants are used in water treatment processes to remove contaminants, thereby playing a significant role in environmental cleanup and management .
Materials Science: Polymer Development
In materials science, the compound is involved in the synthesis of polymer ionic liquids (PILs) through photopolymerization. These PILs are then used as electrolytes in carbon nanoparticle-based devices, contributing to the advancement of materials with specific electrical properties .
Analytical Chemistry: Chemical Reactions
The compound’s functional groups make it a candidate for forming oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively. These reactions are significant in analytical chemistry for identifying and characterizing aldehydes and ketones .
Pharmacology: Drug Development
In pharmacology, the morpholine group present in the compound is of interest due to its prevalence in drug molecules. Morpholine derivatives are explored for their pharmacological properties, including their roles as enzyme inhibitors and receptor modulators, which can lead to the development of new medications .
Propiedades
IUPAC Name |
1-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-16(19)13-3-5-15(6-4-13)21-12-14(18)11-17-7-9-20-10-8-17/h3-6,14,18H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGRRKKKZVVCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63957-22-2 |
Source


|
| Record name | Propiophenone, 4'-(2-hydroxy-3-morpholinopropoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC136045 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5874779.png)
![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874787.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5874803.png)

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)


![nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5874826.png)
![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)
![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)
![2-[(2-methylbenzyl)(propyl)amino]ethanol](/img/structure/B5874856.png)

